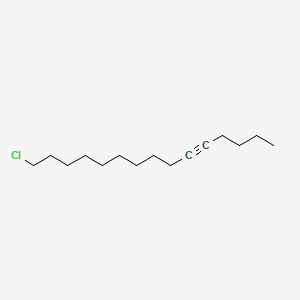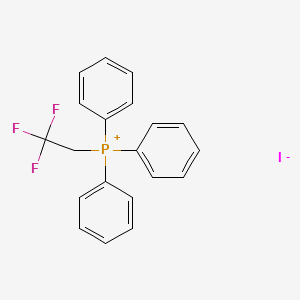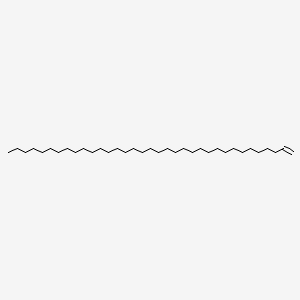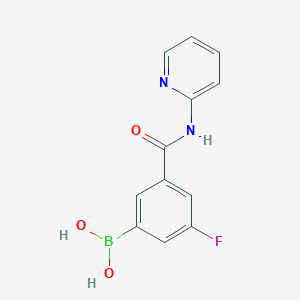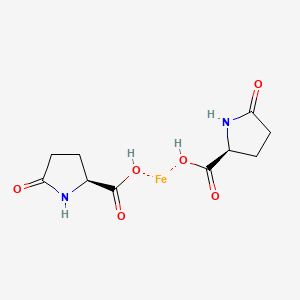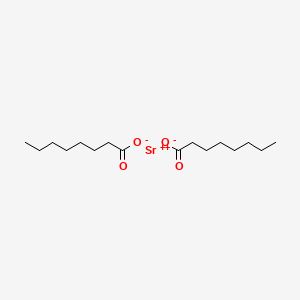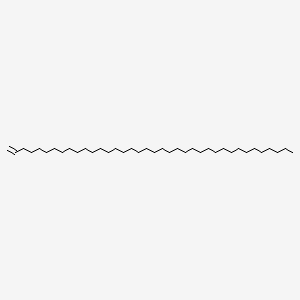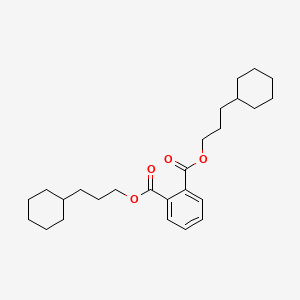
2-Amino-5-methyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-methyl-1,4-benzoquinone is an organic compound belonging to the quinone family Quinones are characterized by a conjugated cyclic dione structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-1,4-benzoquinone typically involves the oxidation of 2-Amino-5-methylphenol. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone, 2-Amino-5-methylhydroquinone, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: 2-Amino-5-methylhydroquinone.
Substitution: Substituted quinone derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinone derivatives.
Biology: The compound’s redox properties make it useful in studies related to electron transfer and oxidative stress.
Medicine: Quinone derivatives, including this compound, are investigated for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-Amino-5-methyl-1,4-benzoquinone involves its redox cycling ability. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in biological systems, where it can influence cellular processes such as oxidative stress response and apoptosis. The molecular targets often include thiol-containing proteins and enzymes involved in redox regulation.
類似化合物との比較
1,4-Benzoquinone: Lacks the amino and methyl groups, making it less reactive in certain substitution reactions.
2,5-Dimethyl-1,4-benzoquinone: Contains two methyl groups but lacks the amino group, affecting its redox properties.
2-Amino-1,4-benzoquinone: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 2-Amino-5-methyl-1,4-benzoquinone is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
31679-92-2 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
2-amino-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H7NO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,8H2,1H3 |
InChIキー |
IBTKQVRMPSIGNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


